molecular formula C21H21ClN4O3S B4624013 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide

2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B4624013
M. Wt: 444.9 g/mol
InChI Key: ATSYHNXOWKXJDZ-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide is 444.1022894 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals that have been synthesized and characterized for various research applications. For instance, a study by Latli and Casida (1995) focused on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting the methodologies that could be relevant for synthesizing and tracing similar compounds, including 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide (Latli & Casida, 1995).

Potential Biological Activities

Another aspect of research on similar compounds includes evaluating their biological activities. Riaz et al. (2020) synthesized new N-aryl derivatives of triazole compounds and evaluated their inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications. This suggests that 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide might also possess similar biological activities worth exploring (Riaz et al., 2020).

Chemical Structure and Interactions

Studies on the chemical structure and intermolecular interactions of related compounds provide insights into their potential applications. For example, the work by Saravanan et al. (2016) on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide elucidates the orientation and interactions within the crystal structure, offering a foundation for understanding the properties and applications of 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide (Saravanan et al., 2016).

Potential for Pesticide Development

The derivative's potential for pesticide development is another area of interest. Olszewska, Tarasiuk, and Pikus (2009) provided new powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides. This suggests that compounds like 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide could also be explored for pesticidal applications (Olszewska et al., 2009).

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-4-11-26-20(15-7-5-6-8-16(15)22)24-25-21(26)30-13-19(27)23-17-10-9-14(28-2)12-18(17)29-3/h4-10,12H,1,11,13H2,2-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSYHNXOWKXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 6
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide

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